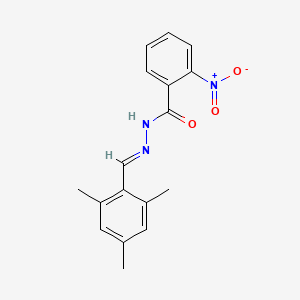
2-(2-allylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of hydrazone, a class of organic compounds typically characterized by their N-N double bond connecting a hydrazide to a carbonyl functional group. Such compounds are known for diverse applications in pharmaceuticals and material science.
Synthesis Analysis
The synthesis of related hydrazone compounds involves condensation reactions and is characterized by techniques such as elemental analysis, IR, UV-Vis, and NMR spectroscopy, and X-ray diffraction. For instance, Sheng et al. (2015) synthesized two hydrazone compounds and characterized them using these methods, demonstrating a typical approach for such compounds (Sheng et al., 2015).
Molecular Structure Analysis
Hydrazone compounds often exhibit complex molecular structures with stabilized configurations through hydrogen bonds and π···π interactions. For example, Quoc et al. (2019) described the crystal and molecular structures of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, highlighting the importance of structural features like dihedral angles and the presence of hydrogen bonds (Quoc et al., 2019).
Chemical Reactions and Properties
Hydrazones like "2-(2-allylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide" can undergo various chemical reactions due to their functional groups. These include reactions with other organic compounds or metals, leading to the formation of complexes or other derivatives. For instance, Fekri and Zaky (2014) discussed the preparation of complexes involving a similar hydrazone compound through mechanochemical syntheses (Fekri & Zaky, 2014).
Physical Properties Analysis
Physical properties such as crystal structure, solubility, melting point, and boiling point can be determined through X-ray diffraction and spectroscopic methods. For example, Tamer, Avcı, and Atalay (2014) conducted a quantum chemical characterization of a similar hydrazone compound, providing insights into its vibrational and NLO analysis (Tamer, Avcı, & Atalay, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming complexes, are critical for understanding the behavior of hydrazone compounds. Studies often focus on their coordination chemistry and potential biological activities, as demonstrated in the work by Qu et al. (2015) on a related benzohydrazone compound (Qu et al., 2015).
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
- Facile Solid State Ball Milling : A study by Fekri and Zaky (2014) on the synthesis of related complexes through ball milling as a green strategy showcased the preparation of compounds using a mechanochemical approach. This method is environmentally friendly and could potentially be applied to the synthesis of 2-(2-allylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide, emphasizing sustainable synthetic strategies in materials science (Fekri & Zaky, 2014).
Antioxidant and Biological Activities
- Antioxidant Phenolic Compounds : Research on walnut kernels by Zhang et al. (2009) identified phenolic compounds with significant antioxidant activities. Although not directly related, the study highlights the interest in exploring the antioxidant properties of phenolic derivatives, which could encompass compounds like 2-(2-allylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide (Zhang et al., 2009).
Photophysical Properties
- Nonlinear Optical Properties : Naseema et al. (2010) investigated the nonlinear optical properties of certain hydrazones, indicating potential applications in optical devices such as limiters and switches. This suggests that compounds like 2-(2-allylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide could be explored for similar applications, given their structural resemblance (Naseema et al., 2010).
Metal Complexes and Their Applications
- Synthesis of Novel Metal Complexes : A study by Zülfikaroğlu et al. (2020) on the synthesis and characterization of metal complexes based on tridentate hydrazone ligands underscores the interest in creating metal-organic frameworks and complexes for various applications, including catalysis and sensing. This research area might offer insights into potential frameworks involving 2-(2-allylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide (Zülfikaroğlu et al., 2020).
Environmental and Antifungal Applications
- Biodegradation and Antifungal Activity : Research by Qu et al. (2014) on the metabolism of fungicide 2-allylphenol by Rhizoctonia cerealis provides a basis for understanding the environmental fate and biological activity of phenolic fungicides. This could have implications for the environmental impact and biodegradation of related compounds, including 2-(2-allylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide (Qu et al., 2014).
Propiedades
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-9-20-11-6-7-15-23(20)28-18-24(27)26-25-17-19-10-8-14-22(16-19)29-21-12-4-3-5-13-21/h2-8,10-17H,1,9,18H2,(H,26,27)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZJHGYESGESAP-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)
![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)


![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)






![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)